molecular formula C11H17N3S B14603802 N-(2-Aminoethyl)-N'-(2,6-dimethylphenyl)thiourea CAS No. 59312-35-5

N-(2-Aminoethyl)-N'-(2,6-dimethylphenyl)thiourea

Cat. No.: B14603802
CAS No.: 59312-35-5
M. Wt: 223.34 g/mol
InChI Key: IOJHRDLWWXIHGZ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has unique structural features that make it of interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea typically involves the reaction of 2,6-dimethylaniline with ethylenediamine and carbon disulfide. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea may involve large-scale reactions using similar starting materials. The process would be optimized for yield and purity, often involving additional steps such as purification and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-N’-(phenyl)thiourea: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea: Similar structure but with different methyl group positions, potentially altering its properties.

Uniqueness

N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets.

Properties

CAS No.

59312-35-5

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

1-(2-aminoethyl)-3-(2,6-dimethylphenyl)thiourea

InChI

InChI=1S/C11H17N3S/c1-8-4-3-5-9(2)10(8)14-11(15)13-7-6-12/h3-5H,6-7,12H2,1-2H3,(H2,13,14,15)

InChI Key

IOJHRDLWWXIHGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NCCN

Origin of Product

United States

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